

Application Notes and Protocols: Investigating c-Met-HER3 Crosstalk with TX2-121-1

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Compound of Interest

Compound Name: TX2-121-1

Cat. No.: B12401962

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Introduction

Receptor tyrosine kinases (RTKs) are critical mediators of cellular signaling, and their dysregulation is a common driver of cancer. The crosstalk between different RTKs can lead to tumor progression and resistance to targeted therapies. One such significant interaction occurs between c-Met (mesenchymal-epithelial transition factor) and HER3 (human epidermal growth factor receptor 3). Although HER3 has impaired kinase activity, it functions as a crucial allosteric activator for other kinases, including c-Met. The c-Met/HER3 heterodimerization leads to the activation of downstream pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, promoting tumor growth and survival.^{[1][2][3][4]}

TX2-121-1 is a potent and selective small molecule that covalently targets a unique cysteine residue (Cys721) in the ATP-binding site of HER3.^{[5][6]} This binding leads to the degradation of the HER3 protein and disrupts its ability to form heterodimers with other RTKs, including c-Met and HER2.^{[5][6][7]} By promoting the degradation of HER3, **TX2-121-1** effectively inhibits downstream signaling and suppresses the proliferation of HER3-dependent cancer cells.^{[5][8]} These characteristics make **TX2-121-1** a valuable tool for investigating the intricacies of c-Met-HER3 crosstalk and for exploring potential therapeutic strategies to overcome drug resistance.

This document provides detailed application notes and protocols for utilizing **TX2-121-1** to study c-Met-HER3 signaling dynamics in cancer cell lines.

Quantitative Data Summary

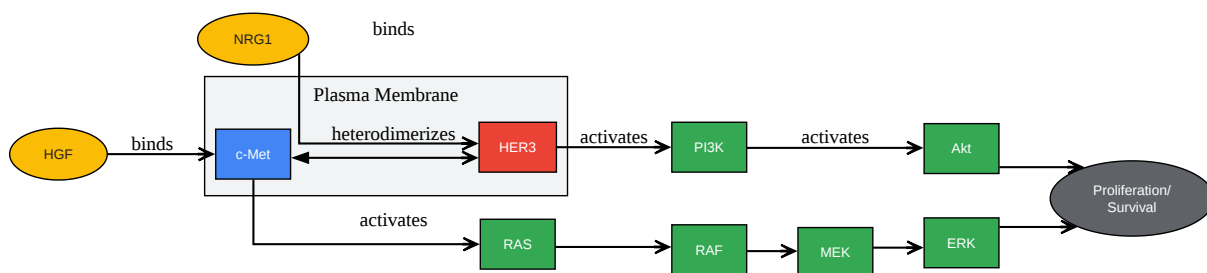
The following tables summarize the key quantitative parameters of **TX2-121-1** and its effects on HER3 and downstream signaling pathways.

Table 1: In Vitro Efficacy of **TX2-121-1**

Parameter	Value	Cell Line	Reference
HER3 Binding Affinity (IC50)	49 nM	-	[8]
HER3 Degradation	1-5 μ M (12h)	PC9 GR4	[8][9]
Inhibition of p-Akt	0.5-2 μ M (12h)	PC9 GR4	[5][6]
Inhibition of p-Erk	0.5-2 μ M (12h)	PC9 GR4	[5][6]
Disruption of c-Met-HER3 Interaction	1 μ M (6h)	PC9 GR4	[8][9]

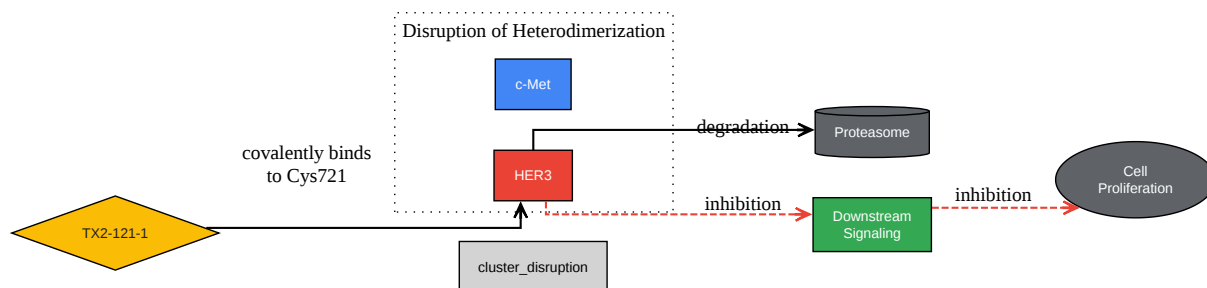
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the c-Met-HER3 signaling pathway, the mechanism of action of **TX2-121-1**, and the general experimental workflows described in this document.



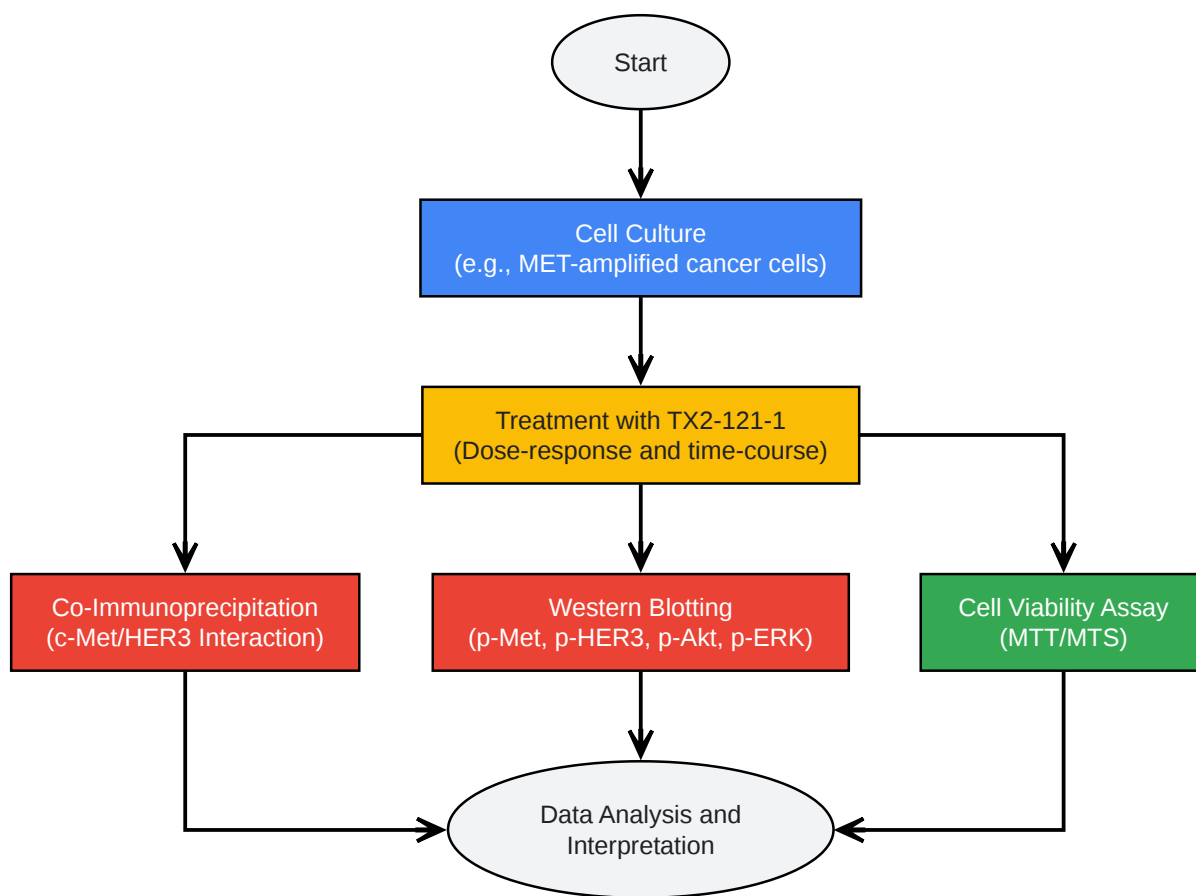
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Figure 1: c-Met-HER3 Signaling Pathway.



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Figure 2: Mechanism of Action of TX2-121-1.



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Figure 3: General Experimental Workflow.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the general procedure for culturing cancer cell lines and treating them with **TX2-121-1**.

Materials:

- Cancer cell line with known c-Met and HER3 expression (e.g., MET-amplified gastric or lung cancer cell lines).[1]
- Complete growth medium (specific to the cell line).

- Fetal Bovine Serum (FBS).
- Penicillin-Streptomycin solution.
- **TX2-121-1** (stock solution in DMSO).
- DMSO (vehicle control).
- Phosphate-Buffered Saline (PBS).
- Trypsin-EDTA.
- Cell culture plates/flasks.

Procedure:

- Culture cells in complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
- Prepare serial dilutions of **TX2-121-1** in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM). Prepare a vehicle control with the same final concentration of DMSO.
- Remove the medium from the cells and replace it with the medium containing different concentrations of **TX2-121-1** or the vehicle control.
- Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) before proceeding to downstream assays.

Co-Immunoprecipitation (Co-IP) to Assess c-Met-HER3 Interaction

This protocol details the steps to determine the effect of **TX2-121-1** on the interaction between c-Met and HER3.

Materials:

- Treated and untreated cell lysates.
- Co-IP Lysis/Wash Buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors).
- Primary antibodies: anti-c-Met and anti-HER3.
- Protein A/G magnetic beads or agarose beads.
- SDS-PAGE sample buffer.

Procedure:

- After treatment with **TX2-121-1** for the desired time (e.g., 6 hours), wash the cells with ice-cold PBS and lyse them in Co-IP lysis buffer.[7]
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA protein assay.
- Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
- Incubate 500-1000 µg of pre-cleared lysate with the primary antibody (e.g., anti-HER3) overnight at 4°C with gentle rotation.
- Add Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.
- Wash the beads 3-5 times with Co-IP wash buffer.
- Elute the immunoprecipitated proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
- Analyze the eluted proteins by Western Blotting using an anti-c-Met antibody to detect the co-immunoprecipitated c-Met.

Western Blotting for Analysis of Protein Expression and Phosphorylation

This protocol is for assessing the levels of total and phosphorylated c-Met, HER3, and downstream signaling proteins.

Materials:

- Treated and untreated cell lysates.
- SDS-PAGE gels.
- PVDF or nitrocellulose membranes.
- Transfer buffer.
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Primary antibodies: anti-p-Met, anti-Met, anti-p-HER3, anti-HER3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control (e.g., anti-GAPDH or anti- β -actin).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.

Procedure:

- Prepare cell lysates from treated and untreated cells as described in the Co-IP protocol.
- Separate 20-40 μ g of protein from each sample on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (MTT/MTS)

This protocol is used to evaluate the effect of **TX2-121-1** on cell proliferation and viability.

Materials:

- Cells seeded in a 96-well plate.
- **TX2-121-1**.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
- Solubilization solution (for MTT assay).
- Microplate reader.

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[\[10\]](#)
- Treat the cells with serial dilutions of **TX2-121-1** for 48-72 hours.[\[10\]](#)
- For MTT assay:
 - Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[\[10\]](#)

- Remove the medium and add 100 μ L of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]
- For MTS assay:
 - Add 20 μ L of MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[10]
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

TX2-121-1 serves as a powerful chemical probe to dissect the functional consequences of c-Met-HER3 crosstalk in cancer cells. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the mechanism of action of **TX2-121-1**, its impact on c-Met-HER3 heterodimerization, and its effects on downstream signaling pathways and cell viability. These studies will contribute to a better understanding of the role of c-Met-HER3 signaling in cancer and may inform the development of novel therapeutic strategies.

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